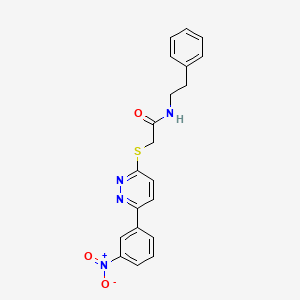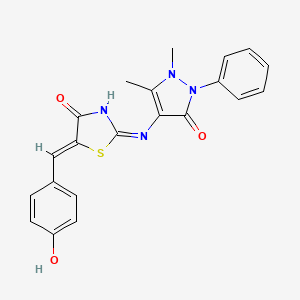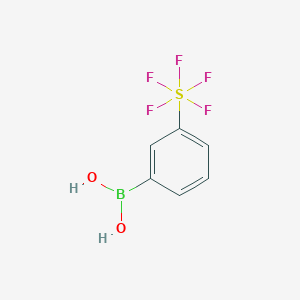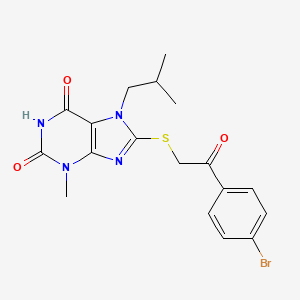![molecular formula C25H28N2O5S B3000045 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 329903-33-5](/img/structure/B3000045.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is commonly used as a selective inhibitor of the IκB kinase (IKK) complex.
作用機序
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide exerts its pharmacological effects by selectively inhibiting the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. This leads to the inhibition of NF-κB activation and subsequent downstream signaling events. The inhibition of the NF-κB pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy.
実験室実験の利点と制限
One of the main advantages of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is its selectivity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway. However, one of the limitations of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the use of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in vivo may be limited by its potential toxicity and off-target effects.
将来の方向性
There are several potential future directions for the study of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the potential therapeutic applications of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in various diseases, including cancer and autoimmune disorders. Additionally, the use of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in combination with other drugs or therapies may be explored as a potential strategy to enhance its therapeutic effects.
合成法
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves a multi-step process that starts with the preparation of 1,2-dihydroacenaphthylene-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2-methoxyethoxy)ethylamine to obtain the desired sulfonamide. The final step involves the reaction of the sulfonamide with 4-fluorobenzoyl chloride to produce 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide.
科学的研究の応用
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit the IKK complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for various diseases.
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-31-16-14-27(15-17-32-2)33(29,30)21-11-8-20(9-12-21)25(28)26-23-13-10-19-7-6-18-4-3-5-22(23)24(18)19/h3-5,8-13H,6-7,14-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUFXQXEHPGNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)
![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)


![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)



![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)